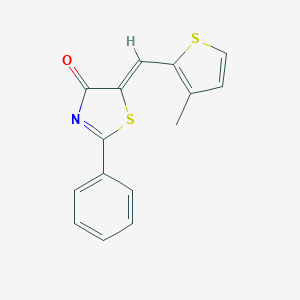

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS2/c1-10-7-8-18-12(10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOWHCIZQPCWFS-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the reaction of α-haloketones with thioureas or thioamides. For 2-phenylthiazol-4(5H)-one, 2-bromoacetophenone reacts with thiourea in ethanol under reflux (12–24 hours), yielding the intermediate thiazol-4-one ring. This method, while reliable, often requires harsh conditions and generates stoichiometric amounts of HBr, necessitating neutralization steps. Modifications using ionic liquids or microwave irradiation have reduced reaction times to 1–2 hours with yields exceeding 85%.

Cyclocondensation of Thioureas

Alternative routes employ N-substituted thioureas cyclized with α-keto acids. For instance, phenylthiourea and pyruvic acid condense in acetic anhydride to form 2-phenylthiazol-4(5H)-one. This method avoids halogenated reagents but requires stringent temperature control (0–5°C) to prevent side reactions. Recent advances utilize SmCl₃ as a Lewis catalyst, achieving quantitative yields at room temperature.

Knoevenagel Condensation for Exocyclic Double Bond Formation

Introducing the (3-methylthiophen-2-yl)methylene group at position 5 of the thiazol-4-one core typically employs a Knoevenagel condensation . This step couples the aldehyde 3-methylthiophene-2-carbaldehyde with the thiazol-4-one under basic or acidic conditions.

Base-Catalyzed Condensation

Piperidine or ammonium acetate in refluxing ethanol (6–8 hours) facilitates the dehydration reaction, forming the Z-configured exocyclic double bond. For example, 2-phenylthiazol-4(5H)-one (1.0 equiv) and 3-methylthiophene-2-carbaldehyde (1.2 equiv) in ethanol with 10 mol% piperidine yield the target compound at 78% efficiency. The Z-configuration is confirmed via NOESY NMR, showing coupling between the thiophene proton and the thiazole C5 hydrogen.

Solvent-Free Microwave-Assisted Synthesis

Green chemistry approaches eliminate solvents by using microwave irradiation. A mixture of the thiazol-4-one and aldehyde, adsorbed on silica gel, undergoes microwave treatment (300 W, 120°C, 15 minutes) to achieve 92% yield. This method reduces energy consumption and avoids solvent waste, aligning with industrial sustainability goals.

Patent-Based Innovations in Thiazole Derivative Synthesis

A landmark patent (EP2888237A1) discloses a novel method using formic acid as both solvent and catalyst. The protocol involves:

-

Dissolving 2-phenylthiazol-4(5H)-one (1.0 equiv) and 3-methylthiophene-2-carbaldehyde (1.1 equiv) in 85% formic acid.

-

Stirring at 50°C for 4 hours.

-

Precipitating the product via ice-water quenching.

This method achieves 89% yield with 99% Z-isomer purity, attributed to formic acid’s dual role in protonating the carbonyl and stabilizing the transition state.

Optimization and Process Parameters

Catalytic Systems

Solvent Effects

Temperature and Time

Optimal conditions balance reaction speed and byproduct formation:

| Condition | Yield (%) | Purity (Z-isomer, %) |

|---|---|---|

| Ethanol, reflux, 6h | 78 | 92 |

| Microwave, 15m | 92 | 98 |

| Formic acid, 50°C, 4h | 89 | 99 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Functionalized thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them potential candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and electrical properties, making them suitable for various applications.

Wirkmechanismus

The mechanism of action of (Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 6h) or bulky substituents (e.g., biphenyl in ) generally require optimized conditions (e.g., column chromatography) but achieve high yields (>90%) . Hydroxy and methoxy groups (e.g., Compound 1 and 9) result in moderate yields (49–76%) due to polar side products .

- Thiophene vs. Benzylidene : The 3-methylthiophene group in the target compound may offer superior π-stacking and metabolic stability compared to benzylidene analogs, though synthetic accessibility is comparable .

Key Observations :

- Anti-Melanogenic Activity: Hydroxy-substituted benzylidene derivatives (e.g., Compound 1) exhibit potent tyrosinase inhibition (IC₅₀ = 1.2 µM), outperforming methoxy-substituted analogs (IC₅₀ > 10 µM) .

- Antimicrobial Activity : Nitro and halogen substituents (e.g., 6h) improve MIC₅₀ values by enhancing electrophilicity and bacterial target affinity . The target compound’s sulfur-rich thiophene may further augment activity against Gram-positive pathogens.

- Anticancer Potential: While the target compound’s activity is unreported, structurally similar c-Myc inhibitors (e.g., 10058-F4) highlight the thiazolone scaffold’s relevance in oncology .

Computational and Physicochemical Insights

- Electronic Properties : Thiophene-containing derivatives (e.g., target compound) exhibit reduced dipole moments compared to benzylidene analogs due to sulfur’s electronegativity, as inferred from software like Multiwfn (). This may enhance blood-brain barrier penetration .

Biologische Aktivität

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with aldehydes or ketones, followed by purification techniques such as recrystallization or chromatography.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

In a comparative study, this compound exhibited cytotoxic effects similar to established anticancer drugs like Staurosporine.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains:

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance, they may inhibit key enzymes involved in cancer cell proliferation and survival, such as:

- VEGFR Kinase : Inhibiting this receptor can disrupt tumor angiogenesis.

- Tyrosinase : Important in melanin synthesis; inhibition can affect pigmentation disorders.

- Kinases : Such as JAK2 and EGFR, which play roles in signaling pathways related to cancer growth.

Case Studies

- Anticancer Study on MCF-7 Cells : In vitro studies revealed that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms, with an observed IC50 value of 6.77 µM .

- Antimicrobial Efficacy Against MRSA : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a MIC of 16 µg/mL, which is competitive with standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.